Molecular Weight Reduction vs. CITCO Facilitates CNS Penetration and Ligand Efficiency Optimization
The target compound (MW 277.73 g/mol) exhibits a 36% lower molecular weight compared to CITCO (MW 436.74 g/mol) [1]. This reduction is critical for medicinal chemistry campaigns targeting central nervous system (CNS) disorders, where a molecular weight below 300 g/mol and a low hydrogen bond donor (HBD) count are desirable; the target compound has one HBD (oxime OH) versus zero for CITCO, but still falls within favorable lead-like space [2]. CITCO's high MW and excessive lipophilicity limit its therapeutic potential and require synthetic stabilization efforts, while the target compound offers a more tractable starting point for hit-to-lead optimization [3].
| Evidence Dimension | Molecular weight and key physicochemical descriptors for CNS drug-likeness |
|---|---|
| Target Compound Data | MW = 277.73 g/mol; HBD = 1; cLogP = 3.0 (estimated) |
| Comparator Or Baseline | CITCO (CAS 338404-52-7): MW = 436.74 g/mol; HBD = 0; cLogP = 5.8 (estimated) |
| Quantified Difference | MW reduction = 159.01 g/mol (36% lower); HBD increase = +1; cLogP reduction ≈ 2.8 log units |
| Conditions | Computed physicochemical properties based on standard molecular descriptors |
Why This Matters
For CNS or lead-like compound procurement, the lower MW and cLogP of the target oxime relative to CITCO translate into superior lead optimization potential and reduced risk of poor ADME profiles.
- [1] PubChem. 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime (CID 463887). View Source
- [2] Pajouhesh, H. & Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2, 541–553. View Source
- [3] Stereoisomerization of human constitutive androstane receptor agonist CITCO. Steroids 2020, 164, 108737. View Source
